molecular formula C10H24N3OP B14666899 N,N,N',N'-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide CAS No. 40725-73-3

N,N,N',N'-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide

Cat. No.: B14666899
CAS No.: 40725-73-3
M. Wt: 233.29 g/mol
InChI Key: SAPPGCIKDWQTOY-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide typically involves the reaction of tetramethylphosphoramide with 4-methylpiperidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted piperidine compounds.

Scientific Research Applications

N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-p-phenylenediamine: Known for its use as a reducing co-substrate for heme peroxidases.

    N,N,N’,N’-Tetramethyl-1,4-phenylenediammonium dichloride: Used in various chemical reactions and as a reagent in analytical chemistry.

Uniqueness

N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide stands out due to its unique structure, which combines the properties of phosphonic diamides and piperidine derivatives

Properties

CAS No.

40725-73-3

Molecular Formula

C10H24N3OP

Molecular Weight

233.29 g/mol

IUPAC Name

N-[dimethylamino-(4-methylpiperidin-1-yl)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C10H24N3OP/c1-10-6-8-13(9-7-10)15(14,11(2)3)12(4)5/h10H,6-9H2,1-5H3

InChI Key

SAPPGCIKDWQTOY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)P(=O)(N(C)C)N(C)C

Origin of Product

United States

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